molecular formula C16H18O2 B3054870 [1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl- CAS No. 62224-31-1

[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-

Cat. No.: B3054870
CAS No.: 62224-31-1
M. Wt: 242.31 g/mol
InChI Key: QGJCWCMSQVYVIZ-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl- (C₁₆H₁₈O₂; theoretical molecular weight: 242.31 g/mol) is a biphenyl derivative featuring hydroxyl groups at the 2,2'-positions and ethyl substituents at the 5,5'-positions. The ethyl groups at the 5,5'-positions influence steric bulk, lipophilicity, and electronic effects, distinguishing it from other biphenyldiol derivatives .

Properties

IUPAC Name

4-ethyl-2-(5-ethyl-2-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-3-11-5-7-15(17)13(9-11)14-10-12(4-2)6-8-16(14)18/h5-10,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJCWCMSQVYVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464433
Record name [1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62224-31-1
Record name [1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,2’-diol, 5,5’-diethyl- can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form the biphenyl structure. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dioxane, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production of biphenyl derivatives, including [1,1’-Biphenyl]-2,2’-diol, 5,5’-diethyl-, often involves scalable synthetic methodologies. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts, solvents, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,2’-diol, 5,5’-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl structure .

Scientific Research Applications

[1,1’-Biphenyl]-2,2’-diol, 5,5’-diethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-2,2’-diol, 5,5’-diethyl- exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids, further influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Biphenyldiol derivatives vary significantly based on substituent type, position, and electronic nature. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
[1,1'-Biphenyl]-2,2'-diol (Baseline) None C₁₂H₁₀O₂ 186.21 High polarity due to hydroxyl groups; baseline for comparison .
6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol 6,6'-CH₃ C₁₄H₁₄O₂ 214.26 Increased lipophilicity; reduced solubility in polar solvents .
3,3'-Dimethoxy-5,5'-di-2-propenyl derivative 3,3'-OCH₃; 5,5'-allyl C₂₀H₂₂O₄ 326.39 Enhanced antioxidant activity; allyl groups improve radical scavenging .
5,5'-Dipropyl derivative 5,5'-C₃H₇ C₁₈H₂₂O₂ 270.37 Higher lipophilicity; potential for membrane permeability .
3,3',5,5'-Tetranitro derivative 3,3',5,5'-NO₂ C₁₂H₆N₄O₁₀ 368.22 Electron-withdrawing nitro groups reduce phenolic acidity; high reactivity .

Key Observations :

  • Ethyl vs.
  • Ethyl vs. Allyl/Propenyl: Allyl groups (e.g., in Magnolol, C₁₈H₁₈O₂) confer greater steric bulk and radical stabilization, linked to stronger antioxidant activity . Ethyl groups may offer intermediate lipophilicity without significant steric hindrance.
Antioxidant Activity
  • Magnolol (5,5'-diallyl derivative): Exhibits IC₅₀ values of 3–12 μM in DPPH and ABTS assays, outperforming ascorbic acid (IC₅₀ = 13 μM) due to allyl-mediated radical stabilization .
  • Ethyl Substituent Hypothesis : The 5,5'-diethyl analog may show moderate antioxidant activity, as alkyl chains enhance lipid solubility but lack the conjugated π-system of allyl groups for radical quenching .

Structural and Spectral Data

While spectral data for the 5,5'-diethyl compound is absent in the evidence, comparisons can be inferred:

  • NMR Shifts : Ethyl groups (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–3.0 ppm for CH₂) would produce distinct signals compared to allyl (δ ~5.0–6.0 ppm for CH₂=CH-) or methoxy (δ ~3.8 ppm) groups .
  • Mass Spectrometry: A molecular ion peak at m/z 242.31 (C₁₆H₁₈O₂⁺) would distinguish it from analogs like Magnolol (m/z 266.33) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-
Reactant of Route 2
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[1,1'-Biphenyl]-2,2'-diol, 5,5'-diethyl-

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